

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
	(3-Chloro-5-
Compound Name:	(ethylcarbamoyl)phenyl)boronic acid
Cat. No.:	B1418379
	Get Quote

The architecture of therapeutic agents often relies on the precise assembly of molecular scaffolds. Among the vast toolkit available to medicinal chemists, boronic acids have emerged as exceptionally versatile reagents.^{[1][2]} Their stability, ease of handling, and reactivity under mild conditions make them ideal for constructing complex molecules.^[3] **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** is a prime example of a strategically functionalized building block, designed to introduce a specific set of chemical features into a target molecule. The chloro and ethylcarbamoyl groups offer points for secondary interactions within a biological target, such as a kinase active site, and modulate the electronic properties and solubility of the final compound.^[4]

The primary utility of this and other boronic acids lies in their application as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.^{[5][6]} This reaction's robustness and functional group tolerance have made it a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to create biaryl structures common in many drug molecules.^{[4][7]}

Compound Profile: (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid

CAS Number: 957120-49-9[\[8\]](#)[\[9\]](#)

Chemical and Physical Properties

A comprehensive understanding of a reagent's properties is fundamental to its effective use.

The key characteristics of **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	957120-49-9	[8] [9]
Molecular Formula	C ₉ H ₁₁ BCINO ₃	[8] [9]
Molecular Weight	227.45 g/mol	[9]
Synonyms	N-Ethyl-3-borono-5-chlorobenzamide	[8]
Appearance	Typically a white to off-white solid	Inferred from similar compounds
Solubility	Soluble in many polar organic solvents like ethers and ketones; poorly soluble in nonpolar solvents like hydrocarbons. [10] [11] [12]	General solubility profile for phenylboronic acids

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from closely related substituted phenylboronic acids, such as 3-Chlorophenylboronic acid, provide essential safety guidance.[\[13\]](#)[\[14\]](#)

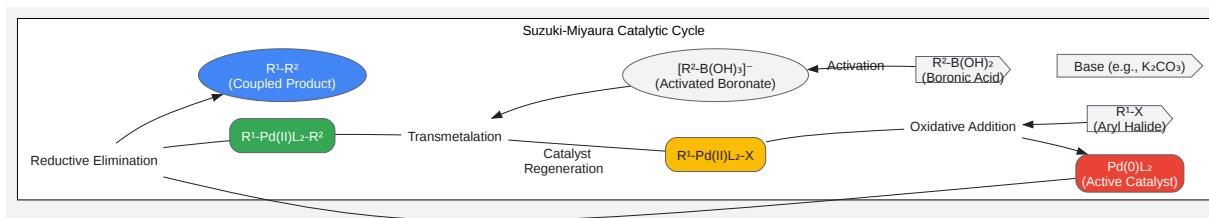
- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[\[13\]](#)[\[15\]](#)
- Precautionary Statements:

- Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. [\[13\]](#)[\[15\]](#)
- Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. IF INHALED: Remove person to fresh air and keep comfortable for breathing. [\[13\]](#)[\[15\]](#)
- Storage & Disposal: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Dispose of contents/container to an approved waste disposal plant. [\[13\]](#)[\[15\]](#)

Self-Validating System: Always consult the specific SDS provided by the supplier before use. Handle the compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid**, enabling the formation of a $C(sp^2)-C(sp^2)$ bond between this reagent and a suitable electrophile (typically an aryl or heteroaryl halide/triflate).


The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

- Oxidative Addition: The active $Pd(0)$ catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a $Pd(II)$ complex. Electron-rich ligands on the palladium facilitate this step. [\[5\]](#)[\[16\]](#)

- Transmetalation: This is the key step where the organic moiety is transferred from the boronic acid to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species which then exchanges its organic group with the halide on the Pd(II) complex.[16][17]
- Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][16]

Diagram: The Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for the coupling of **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** with a generic aryl bromide.

Rationale Behind Component Selection

- Catalyst ($\text{Pd}(\text{PPh}_3)_4$): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable Pd(0) precatalyst that is widely used. The triphenylphosphine (PPh_3) ligands are sufficiently

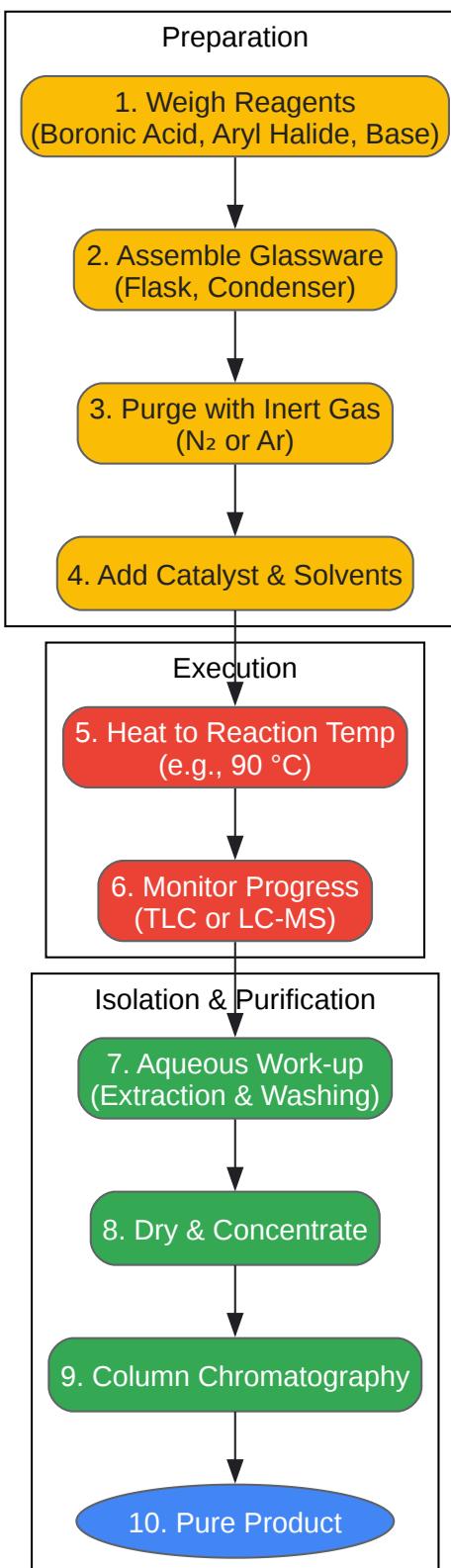
electron-donating to promote oxidative addition.[18]

- **Base (K_2CO_3):** Potassium carbonate is a moderately strong inorganic base, effective for activating the boronic acid to the boronate form required for transmetalation. It is cost-effective and generally provides good yields.[18]
- **Solvent System (Toluene/Ethanol/Water):** This multiphasic solvent system is highly effective. Toluene solubilizes the organic components and the catalyst. Ethanol and water are crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. [19]

Step-by-Step Methodology

Materials:

- **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** (1.2 equiv.)
- Aryl Bromide (1.0 equiv.)
- $Pd(PPh_3)_4$ (0.05 equiv.)
- Potassium Carbonate (K_2CO_3) (2.0 equiv.)
- Toluene (Anhydrous)
- Ethanol
- Deionized Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir bar
- Inert atmosphere setup (Nitrogen or Argon)


Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv.), **(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid** (1.2 equiv.), and

Potassium Carbonate (2.0 equiv.).

- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is a critical step, as oxygen can deactivate the palladium catalyst.
- Catalyst Addition: Under a positive pressure of inert gas, add the $\text{Pd}(\text{PPh}_3)_4$ catalyst (0.05 equiv.). The causality here is to minimize the catalyst's exposure to air.
- Solvent Addition: Add the solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
- Reaction Execution: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and other steps in the cycle.[18]
- Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting reagent (Aryl Bromide) is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.
 - Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Workflow Diagram: From Reagents to Purified Product

[Click to download full resolution via product page](#)

Caption: A logical workflow for a typical Suzuki-Miyaura coupling experiment.

Conclusion

(3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid is a high-value reagent for drug discovery and development, primarily serving as a versatile building block in Suzuki-Miyaura cross-coupling reactions. Its specific substitution pattern allows for the introduction of key functionalities that can enhance biological activity and modulate pharmacokinetic properties. By understanding its chemical nature, adhering to proper safety protocols, and applying robust synthetic methodologies as detailed in this guide, researchers can effectively leverage this compound to accelerate the synthesis of novel and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. parchem.com [parchem.com]
- 9. 957120-49-9 CAS MSDS (3-Chloro-5-(ethylcarbamoyl)phenylboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418379#3-chloro-5-ethylcarbamoyl-phenyl-boronic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

